Lucifer yellow

Description

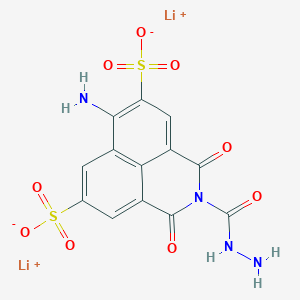

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O9S2.2Li/c14-10-5-1-4(27(21,22)23)2-6-9(5)7(3-8(10)28(24,25)26)12(19)17(11(6)18)13(20)16-15;;/h1-3H,14-15H2,(H,16,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBFLQKQABVKGT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)C(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Li2N4O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999134 | |

| Record name | Dilithium 6-amino-2-(hydrazinylcarbonyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77944-88-8 | |

| Record name | Lucifer yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077944888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilithium 6-amino-2-(hydrazinylcarbonyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUCIFER YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9654F8OVKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lucifer Yellow: An In-depth Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucifer yellow is a highly fluorescent, water-soluble dye that has been an indispensable tool in neuroscience since its introduction in 1978. Its utility stems from its intense fluorescence, high water solubility, and its ability to be fixed within cells, allowing for detailed morphological and connectivity studies. This technical guide provides a comprehensive overview of the core applications of this compound in neuroscience, complete with quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Applications in Neuroscience

This compound's versatility allows for its use in a wide range of neuroscientific applications, primarily centered around visualizing neuronal structures and their connections.

-

Revealing Neuronal Morphology: The most common application of this compound is to delineate the intricate structures of individual neurons.[1] When introduced into a single neuron, the dye diffuses throughout the cell body, dendrites, and, to some extent, the axon, providing a complete picture of its morphology. This allows for detailed analysis of dendritic arborization, spine density, and axonal projections. The dye can be introduced into living or lightly fixed cells.[2]

-

Assessing Gap Junctional Communication (Dye Coupling): this compound is an excellent tool for studying direct intercellular communication through gap junctions.[3] Due to its molecular weight, it can readily pass through these channels, a phenomenon known as "dye coupling".[3] By injecting this compound into one cell, researchers can observe its spread to adjacent, coupled cells, thereby mapping functional synaptic networks.[3] This technique is widely used to study neuronal and glial cell coupling in various brain regions.

-

Neuronal Tracing: this compound can be used as both an anterograde and retrograde tracer to map neural circuits. When injected into a neuron, it can be transported down the axon to its terminals (anterograde tracing). Conversely, when applied to a region of axon terminals, it can be taken up and transported back to the cell body (retrograde tracing), identifying the origin of projections to that area.[4] It can be used in combination with other tracers for multi-labeling studies.[5][6]

-

Combination with Other Techniques: A significant advantage of this compound is its compatibility with other neuroanatomical and molecular techniques. After visualization, the dye can be fixed in place using aldehydes.[7] Furthermore, through a process called photo-oxidation, the fluorescent signal of this compound can be converted into an electron-dense precipitate, allowing for subsequent analysis at the ultrastructural level using electron microscopy.[8][9][10] It can also be used in conjunction with immunocytochemistry to correlate neuronal morphology with the presence of specific proteins.[3][11]

Quantitative Data

For precise experimental design and data interpretation, it is crucial to understand the physicochemical properties of this compound.

| Property | Value | References |

| Excitation Maximum (λex) | ~428 nm | [12][13] |

| Emission Maximum (λem) | ~535-544 nm | [12][13][14] |

| Molecular Weight | ~457.25 g/mol (dilithium salt) | [14][15] |

| ~521.57 g/mol (dipotassium salt) | ||

| Quantum Yield | ~0.21 | [16] |

| Stokes Shift | ~116 nm | [12] |

| Gap Junction Cutoff | Allows passage of molecules up to ~1000 Da | [3] |

Key Experimental Protocols

Intracellular Injection for Morphological Analysis

This protocol describes the intracellular filling of a single neuron with this compound using a sharp microelectrode.

Materials:

-

This compound CH (dilithium or dipotassium (B57713) salt)

-

LiCl or KCl solution (0.5-1 M)

-

Sharp glass microelectrodes (resistance 50-150 MΩ)

-

Micromanipulator

-

Electrophysiology setup with current injection capabilities

-

Fluorescence microscope

-

Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline)

Procedure:

-

Prepare the Electrode: Dissolve this compound to a final concentration of 2-5% in 0.5-1 M LiCl.[3] Backfill a sharp glass microelectrode with the this compound solution.

-

Cell Impalement: Under visual guidance using a microscope, carefully impale the target neuron with the microelectrode.

-

Dye Injection: Apply negative current pulses (e.g., -0.5 to -2 nA, 500 ms (B15284909) duration at 1 Hz) to iontophoretically inject the dye into the neuron. Monitor the filling process in real-time using fluorescence microscopy. Continue injection until the distal dendrites are brightly filled.

-

Cell Recovery and Fixation: After successful filling, carefully withdraw the electrode. Allow the cell to recover for a short period if in a live preparation. For fixed preparations, proceed directly to fixation. Immerse the tissue in 4% paraformaldehyde for several hours to overnight to fix the dye within the cell.

-

Imaging: Mount the tissue and visualize the filled neuron using a fluorescence or confocal microscope with appropriate filter sets for this compound (excitation ~428 nm, emission ~540 nm).

Dye Coupling Assay for Gap Junction Analysis

This protocol outlines the "scrape loading" technique to assess gap junctional intercellular communication (GJIC).

Materials:

-

This compound CH

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Scalpel blade or needle

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cells to a confluent monolayer in a petri dish.

-

Prepare Dye Solution: Prepare a solution of this compound in PBS or serum-free medium.

-

Scrape Loading: Remove the culture medium and rinse the cells with PBS. Add the this compound solution to the cells. Using a sterile scalpel blade or needle, make a clean scratch across the cell monolayer.

-

Incubation: Incubate the cells with the dye solution for 5-15 minutes. This allows the dye to enter the damaged cells along the scratch.

-

Washing and Fixation: Wash the cells thoroughly with PBS to remove extracellular dye. Fix the cells with 4% paraformaldehyde.

-

Imaging and Analysis: Observe the cell monolayer using a fluorescence microscope. The extent of dye transfer from the initially loaded cells at the scratch line to their neighbors is a measure of gap junctional communication.

Retrograde Tracing

This protocol describes the use of this compound for identifying neurons that project to a specific brain region.

Materials:

-

This compound CH

-

Sterile saline or artificial cerebrospinal fluid (aCSF)

-

Microsyringe or glass micropipette

-

Stereotaxic apparatus

-

Anesthetic

-

Perfusion solutions (saline and fixative)

Procedure:

-

Tracer Injection: Anesthetize the animal and place it in a stereotaxic apparatus. Using a microsyringe or micropipette, inject a small volume of this compound solution into the target brain region.

-

Survival Period: Allow the animal to survive for a period sufficient for retrograde transport to occur (typically 24-48 hours).

-

Tissue Processing: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix it in the same fixative.

-

Sectioning: Cut brain sections containing the brain regions of interest using a vibratome or cryostat.

-

Imaging: Mount the sections and examine them under a fluorescence microscope to identify retrogradely labeled cell bodies.

Photo-oxidation for Electron Microscopy

This protocol enables the ultrastructural analysis of this compound-filled neurons.

Materials:

-

This compound-filled and fixed tissue

-

Diaminobenzidine (DAB)

-

Phosphate (B84403) buffer

-

Intense light source with a filter for blue light

-

Reagents for electron microscopy processing (osmium tetroxide, ethanol (B145695) series, resin)

Procedure:

-

DAB Incubation: Immerse the tissue containing the this compound-filled neuron in a solution of DAB in phosphate buffer.

-

Photo-oxidation: Place the tissue on a microscope slide and illuminate the filled neuron with intense blue light. The fluorescence of this compound will catalyze the polymerization of DAB into an electron-dense precipitate. Monitor the process until the fluorescence is no longer visible and a brown reaction product appears.[8][10]

-

Electron Microscopy Processing: After photo-oxidation, the tissue is processed for electron microscopy. This includes osmication, dehydration in a graded ethanol series, and embedding in resin.[17]

-

Ultrathin Sectioning and Imaging: Cut ultrathin sections of the embedded tissue, mount them on grids, and examine them with a transmission electron microscope. The photo-oxidized neuron will be visible as an electron-dense structure.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Intracellular injection of this compound into lightly fixed cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retrograde Tracing [labome.com]

- 5. Combined anterograde tracing with biotinylated dextran-amine, retrograde tracing with fast blue and intracellular filling of neurons with this compound: an electron microscopic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ulab360.com [ulab360.com]

- 8. Neuronal mapping: a photooxidation reaction makes this compound useful for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combined Light and Electron Microscopy using Diaminobenzidine Photooxidation to Monitor Trafficking of Lipids Derived from Lipoprotein Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular this compound injection in fixed brain slices combined with retrograde tracing, light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual channel confocal laser scanning microscopy of this compound-microinjected human brain cells combined with Texas red immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 13. FluoroFinder [app.fluorofinder.com]

- 14. This compound CH dilithium salt | TargetMol [targetmol.com]

- 15. This compound carbohydrazide | C13H9Li2N5O9S2 | CID 93367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. omlc.org [omlc.org]

- 17. Intracellular this compound staining and electron microscopy of neurones in slices of fixed epitumourous human cortical tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucifer Yellow CH, Lithium Salt: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of Lucifer Yellow CH, lithium salt, a highly fluorescent, fixable dye widely used in biological research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the dye's properties, applications, and experimental methodologies. Key data is presented in structured tables for clarity, and detailed protocols for its use as an intracellular tracer, in gap junction studies, and for assessing paracellular permeability are provided. Visual diagrams generated using the DOT language illustrate key experimental workflows and biological processes.

Introduction

This compound CH, lithium salt, is a versatile and intensely fluorescent naphthalimide tracer introduced in 1978.[1][2] Its hydrophilic nature and negative charge at physiological pH generally prevent it from crossing intact cell membranes, making it an excellent marker for cell morphology, neuronal tracing, and assessing cell-to-cell communication.[1] A key feature is its carbohydrazide (B1668358) (CH) group, which allows the dye to be covalently cross-linked to surrounding biomolecules by aldehyde-based fixatives.[3][4] This property enables long-term preservation of the fluorescent signal for detailed morphological analysis and compatibility with immunocytochemistry protocols.[1] The lithium salt form is particularly favored for its high aqueous solubility, making it ideal for microinjection.[3][4]

Core Properties and Data

This compound CH, lithium salt, is a yellow to orange solid powder.[5][6] Its chemical and physical properties are summarized for efficient reference.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound CH, lithium salt, are presented below.

| Property | Value | Reference(s) |

| IUPAC Name | dilithium (B8592608); 6-amino-2-(2-hydrazinyl-2-oxoethyl)-1,3-dioxo-5,8-disulfonato-2,3-dihydro-1H-benzo[de]isoquinoline | [5] |

| Molecular Formula | C₁₃H₉Li₂N₅O₉S₂ | [4][5] |

| Molecular Weight | 457.25 g/mol | [7] |

| CAS Number | 67769-47-5 | [4][5] |

| Appearance | Faint orange to very dark orange powder | [6] |

| Cell Permeability | Membrane impermeant |

Spectral and Solubility Properties

The fluorescence and solubility parameters are critical for experimental design.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 428 nm (in H₂O) | [3][4][5][6] |

| Emission Maximum (λem) | 536 - 540 nm (in H₂O) | [3][4][5][6] |

| Quantum Yield | High (specific value not consistently reported) | [8] |

| Solubility (H₂O) | Up to 8% w/v (80 mg/mL) | [3][4] |

| Solubility (H₂O) | 20 mg/mL (43.74 mM) | [9] |

| Solubility (H₂O) | 1 mg/mL | [6] |

| Storage Conditions | Store powder at 2-8°C, protected from light. Store stock solutions at -20°C or -80°C. | [4][5][6] |

Key Applications

This compound's unique properties make it suitable for a variety of applications in cell biology and neuroscience.

-

Neuronal Tracing: The dye can be introduced into a single neuron via microinjection to reveal its complete morphology, including fine dendritic and axonal processes, with high resolution.[1]

-

Gap Junction Intercellular Communication (GJIC): As a molecule that is small enough to pass through gap junction channels but too large to pass through the plasma membrane, it is a classic tool for assessing "dye coupling" between adjacent cells.[1]

-

Fluid-Phase Endocytosis Tracer: this compound can be used as a tracer for fluid-phase uptake (pinocytosis), where it is internalized within endocytic vesicles.

-

Paracellular Permeability Marker: In cell monolayers, such as in models of the blood-brain barrier, the passage of this compound from the apical to the basolateral compartment is used to quantify the integrity of tight junctions.

-

Fixable Cell Tracer: Its ability to be fixed in place allows for the correlation of cell morphology and connectivity with subsequent immunolabeling or ultrastructural analysis.

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific cell types and experimental conditions.

Preparation of Stock and Working Solutions

Proper preparation of this compound solutions is critical for successful experiments.

-

Stock Solution Preparation:

-

To create a concentrated stock solution, dissolve this compound CH, lithium salt, in high-purity water (H₂O) or a suitable buffer (e.g., 150 mM LiCl).[3] A common stock concentration is 5-8% (w/v).[3]

-

Vortex or sonicate briefly to ensure complete dissolution.[9]

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[5]

-

-

Storage:

-

Working Solution Preparation:

Cell Loading via Microinjection

Microinjection is a precise method for introducing this compound into a single cell, ideal for morphological studies and dye-coupling analysis.

-

Micropipette Preparation:

-

Pull a glass capillary micropipette to a final tip diameter of approximately 0.2 µm.

-

Prepare a 1-5% solution of this compound in an appropriate electrolyte solution (e.g., 150 mM LiCl or 0.33 M lithium citrate).

-

Backfill the micropipette with the this compound working solution.

-

-

Microinjection Procedure:

-

Place the cultured cells or tissue preparation on the stage of a microscope.

-

Using a micromanipulator, carefully approach a target cell with the micropipette.

-

Gently impale the cell membrane.

-

Inject the dye into the cytoplasm using brief, positive pressure pulses or by iontophoresis (passing a negative current).

-

Allow 5-15 minutes for the dye to diffuse throughout the cell and into any coupled neighboring cells.

-

-

Visualization:

-

Visualize the filled cell(s) using fluorescence microscopy with appropriate filter sets (e.g., excitation ~428 nm, emission ~536 nm).

-

Gap Junction Assay: Scrape-Loading Dye Transfer (SLDT)

SLDT is a rapid method to assess GJIC in a population of cultured cells.

-

Cell Preparation:

-

Grow cells to a confluent monolayer in a culture dish.

-

-

Loading Procedure:

-

Wash the cell monolayer three times with a phosphate-buffered saline containing Ca²⁺ and Mg²⁺ (Ca²⁺, Mg²⁺-PBS).

-

Add a solution of this compound (e.g., 0.05% in Ca²⁺, Mg²⁺-PBS) to the dish, just enough to cover the monolayer.

-

Using a sharp scalpel or needle, make one or more clean scrapes across the monolayer. The dye will enter the damaged cells along the scrape line.

-

-

Dye Transfer:

-

Incubate the cells for 3-5 minutes to allow the dye to transfer from the initially loaded cells to adjacent, coupled cells via gap junctions.

-

-

Washing and Fixation:

-

Thoroughly wash the monolayer multiple times with Ca²⁺, Mg²⁺-PBS to remove all extracellular dye.

-

(Optional) Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature. Fixation allows for long-term storage and subsequent analysis.

-

-

Analysis:

-

Image the scrape line using fluorescence microscopy.

-

Quantify GJIC by measuring the distance the dye has traveled perpendicular to the scrape or by counting the number of fluorescent cells extending from the scrape line.

-

Paracellular Permeability Assay

This assay measures the integrity of tight junctions in a cell monolayer grown on a permeable support.

-

Cell Culture:

-

Seed cells (e.g., Caco-2, hCMEC/D3) onto microporous membrane inserts (e.g., Transwells) and culture until a confluent monolayer with functional tight junctions has formed.

-

-

Assay Procedure:

-

Gently remove the culture medium from the apical (upper) and basolateral (lower) compartments.

-

Wash the monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add fresh transport buffer to the basolateral compartment.

-

Add transport buffer containing a known concentration of this compound (e.g., 100 µM) to the apical compartment.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at 37°C, often with gentle orbital shaking to ensure mixing.

-

-

Sample Collection and Measurement:

-

At the end of the incubation, collect a sample from the basolateral compartment.

-

Measure the fluorescence intensity of the basolateral sample using a fluorescence plate reader (Ex: ~485 nm, Em: ~530 nm).

-

-

Quantification:

-

Create a standard curve using known concentrations of this compound.

-

Use the standard curve to determine the concentration of this compound that has permeated into the basolateral chamber.

-

Calculate the apparent permeability coefficient (Pc) to quantify monolayer integrity.

-

Visualized Workflows and Pathways

The following diagrams illustrate key experimental and biological processes involving this compound.

Caption: General workflow for introducing this compound (LY) into cells.

Caption: this compound transfer between cells via gap junctions.

Caption: Workflow for a this compound paracellular permeability assay.

References

- 1. Invitrogen™ this compound CH, Lithium Salt, 25 mg | Fisher Scientific [fishersci.ca]

- 2. thomassci.com [thomassci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound CH | bioactive chemcial | CAS# 67769-47-5 | InvivoChem [invivochem.com]

- 5. This compound CH (Lithium salt) 萤光黄CH锂盐 - 上海懋康生物科技有限公司 [maokangbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. This compound CH dilithium salt | TargetMol [targetmol.com]

- 8. Invitrogen this compound CH, Lithium Salt, 25 mg 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 9. This compound CH, Lithium Salt, 25 mg 25 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to the Mechanism of Action of Lucifer Yellow Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucifer yellow is a highly fluorescent, water-soluble dye that has been an invaluable tool in cell biology and neuroscience since its introduction.[1] Its utility lies in its intense fluorescence, low molecular weight, and general inability to cross cell membranes, making it an exceptional tracer for visualizing cell morphology and intercellular communication pathways.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its key quantitative properties.

The primary mechanism of action of this compound revolves around its function as a polar fluorescent tracer.[3] Once introduced into the cytoplasm of a cell, it diffuses freely throughout that cell but is contained by the plasma membrane.[1] This property allows for the detailed visualization of neuronal processes, including fine dendrites and axons.[4] Crucially, its molecular size allows it to pass through gap junction channels, enabling the study of direct cell-to-cell communication in living tissues.[1][5]

Core Mechanism of Action

The fundamental principle behind this compound's utility is its confinement within the intracellular space of healthy cells. Being a hydrophilic and membrane-impermeant molecule, it cannot passively diffuse across the lipid bilayer of the cell membrane.[1][3] Therefore, its presence within a cell is a direct result of a specific introduction method.

The most significant aspect of this compound's mechanism of action is its ability to traverse gap junctions.[1][5] Gap junctions are specialized intercellular channels that directly connect the cytoplasm of two cells, allowing for the passage of ions, second messengers, and small molecules with a molecular weight cutoff of approximately 1,000 daltons.[6] this compound, with a molecular weight of around 457 g/mol , falls well below this cutoff and can readily pass from a loaded cell to its coupled neighbors.[7][8] This "dye coupling" provides a direct visualization of functional gap junctional intercellular communication (GJIC).[1]

The carbohydrazide (B1668358) (CH) group present in the common form of this compound allows the dye to be covalently linked to surrounding biomolecules through aldehyde fixation (e.g., with paraformaldehyde or glutaraldehyde).[2] This fixability is a significant advantage for detailed morphological studies, as it allows for the preservation of the fluorescent signal in fixed tissues, which can then be further processed for immunohistochemistry or electron microscopy.[9]

Data Presentation: Quantitative Properties of this compound

The following tables summarize the key quantitative data for this compound, facilitating easy comparison of its different forms and spectral characteristics.

| Property | Value | Reference |

| Chemical Formula | ||

| This compound CH (dilithium salt) | C₁₃H₉Li₂N₅O₉S₂ | [2] |

| This compound CH (dipotassium salt) | C₁₃H₉K₂N₅O₉S₂ | [3] |

| Molar Mass | ||

| This compound CH (dilithium salt) | ~457.25 g/mol | [2] |

| This compound CH (dipotassium salt) | ~521.57 g/mol | [10] |

| Spectral Properties | ||

| Excitation Maximum (λex) | ~428 nm | [3] |

| Emission Maximum (λem) | ~536 nm | [3] |

| Stokes Shift | ~108 nm | [11] |

| Quantum Yield | 0.21 (in water) | |

| Solubility | ||

| This compound CH (dilithium salt) | Highly soluble in water | [11] |

| This compound CH (dipotassium salt) | Soluble in water, but the potassium salt of this compound has lower solubility in KCl-containing solutions compared to the lithium salt in LiCl solutions.[1] | [10] |

Experimental Protocols

Several methods can be employed to introduce this compound into cells. The choice of method depends on the cell type, the experimental goals, and the available equipment.

Microinjection

Microinjection is a precise method for introducing this compound into a single cell, making it ideal for studying dye coupling between specific cells.[6]

Methodology:

-

Cell Preparation: Culture cells to an appropriate confluency on glass coverslips or in petri dishes to ensure cell-to-cell contact for gap junction studies.[6]

-

Micropipette Preparation: Pull glass capillary micropipettes to a fine tip (typically <1 µm diameter).

-

Dye Loading: Prepare a 1-5% (w/v) solution of this compound CH in an appropriate intracellular buffer (e.g., 150 mM LiCl).[6] Backfill the micropipette with the dye solution.

-

Microinjection:

-

Mount the coverslip with cells on a microscope stage.

-

Using a micromanipulator, carefully bring the micropipette tip into contact with the target cell membrane.

-

Apply a brief pulse of pressure or a hyperpolarizing current to inject the dye into the cytoplasm.[6]

-

-

Imaging: Immediately visualize the injected cell and surrounding cells using fluorescence microscopy with appropriate filters for this compound (excitation ~428 nm, emission ~536 nm).[3] Observe the transfer of the dye to adjacent cells over time as an indicator of gap junctional communication.[6]

Caption: Workflow for this compound microinjection.

Scrape Loading/Dye Transfer Assay

Scrape loading is a simple and rapid technique for loading a population of cells along a scrape line, useful for assessing gap junctional intercellular communication in a cell monolayer.[8]

Methodology:

-

Cell Preparation: Grow cells to confluency in a petri dish.

-

Dye Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a buffered salt solution (e.g., HBSS).[12] A high molecular weight, membrane-impermeable fluorescent dye like rhodamine-dextran can be included as a control to identify the initially scraped cells.[7]

-

Scraping: Remove the culture medium and add the this compound solution to the cells. Make a clean scrape across the cell monolayer with a sharp blade or needle.[7]

-

Incubation: Incubate the cells with the dye solution for a short period (e.g., 2-5 minutes) to allow the dye to enter the damaged cells along the scrape and transfer to adjacent cells.[7][12]

-

Washing and Fixation: Wash the cells several times with buffer to remove extracellular dye. The cells can then be imaged live or fixed with 4% paraformaldehyde for later analysis.[7]

-

Imaging: Use fluorescence microscopy to visualize the spread of this compound from the scrape line into the adjacent cell layers. The distance of dye migration is proportional to the extent of gap junctional communication.[13]

Caption: Workflow for the scrape loading/dye transfer assay.

Electroporation

Electroporation uses an electrical pulse to transiently permeabilize the cell membrane, allowing this compound to enter the cytoplasm. This method is suitable for loading a large number of cells simultaneously.[1]

Methodology:

-

Cell Preparation: Prepare a suspension of cells in a low-conductivity electroporation buffer.

-

Dye Addition: Add this compound to the cell suspension at a final concentration of, for example, 5 mM.[14]

-

Electroporation: Transfer the cell suspension to an electroporation cuvette and apply a high-voltage electric pulse using an electroporation device. Optimal parameters (voltage, pulse duration) need to be determined for each cell type.[15]

-

Recovery: Immediately after the pulse, transfer the cells to a pre-warmed culture medium and allow them to recover.

-

Washing and Imaging: After a recovery period, wash the cells to remove extracellular dye and visualize them using fluorescence microscopy.

Patch-Clamp Loading

This technique combines electrophysiological recording with dye loading, allowing for the simultaneous study of a cell's electrical properties and its morphology and connectivity.[16]

Methodology:

-

Pipette Solution: Prepare an intracellular solution for the patch pipette that includes this compound (e.g., 0.1-1%).

-

Patching: Establish a whole-cell patch-clamp configuration on the target cell.

-

Dye Diffusion: Allow the this compound to diffuse from the patch pipette into the cell cytoplasm during the electrophysiological recording.

-

Imaging: After the recording, the cell can be visualized using fluorescence microscopy to reveal its morphology and any dye coupling to adjacent cells.[16]

Signaling Pathway and Logical Relationship Visualization

The primary signaling pathway elucidated by this compound is direct intercellular communication through gap junctions. The following diagram illustrates this process.

Caption: this compound transfer through a gap junction.

Conclusion

This compound remains a cornerstone fluorescent tracer in biological research due to its well-defined mechanism of action, versatility in application, and the wealth of information it can provide about cellular morphology and intercellular communication. By understanding the principles behind its use and adhering to detailed experimental protocols, researchers can effectively employ this powerful tool to investigate a wide range of biological questions, from neuronal connectivity to the role of gap junctions in tissue homeostasis and disease. The choice of delivery method should be carefully considered based on the specific research question and the experimental system, with each technique offering unique advantages and limitations.

References

- 1. This compound – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. biotium.com [biotium.com]

- 4. Intracellular injection of this compound into lightly fixed cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scrape Loading/Dye Transfer Assay [bio-protocol.org]

- 8. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intracellular this compound injection in fixed brain slices combined with retrograde tracing, light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LuciferYellow CH dipotassium salt, Sigma-Aldrich [sigmaaldrich.com]

- 11. biocompare.com [biocompare.com]

- 12. Scrape loading–dye transfer assay [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. btxonline.com [btxonline.com]

- 16. Dye loading with patch pipettes - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucifer Yellow: A Technical Guide to its Fluorescence and Applications

Lucifer yellow is a highly versatile and widely utilized fluorescent dye in cellular and neurobiological research. Its utility stems from its membrane impermeability, high water solubility, and bright yellow fluorescence, which can be readily visualized in both living and fixed cells. This technical guide provides an in-depth overview of the fluorescence excitation and emission spectra of this compound, alongside detailed experimental protocols for its application.

Core Spectrofluorometric Properties

The fluorescence of this compound is characterized by a broad excitation spectrum and a significant Stokes shift, which is the difference between the maximum excitation and emission wavelengths. This large shift is advantageous as it minimizes the overlap between the excitation and emission signals, thereby enhancing the signal-to-noise ratio.

| Property | Value | Notes |

| Excitation Maximum (λex) | 428 nm | Can be effectively excited by a 445 nm laser.[1] |

| Emission Maximum (λem) | 535-544 nm | The exact emission peak can vary slightly depending on the solvent and local environment.[1][2][3] |

| Stokes Shift | ~116 nm | A relatively large shift, beneficial for fluorescence microscopy.[1] |

| Quantum Yield (Φ) | 0.21 | In water.[4][5] |

| Molar Extinction Coefficient (ε) | 24,200 M⁻¹cm⁻¹ | At 279.8 nm in water.[4][5] |

| Molecular Weight | 457.25 g/mol | For this compound CH.[2][6] |

Understanding the Fluorescence of this compound: The Jablonski Diagram

The process of fluorescence, from the absorption of a photon to the emission of a longer-wavelength photon, can be visualized using a Jablonski diagram. In the case of this compound, a photon of blue light (around 428 nm) excites the molecule to a higher electronic singlet state (S₁). The molecule then rapidly loses some of its vibrational energy through non-radiative processes. Finally, it returns to the ground electronic state (S₀) by emitting a photon of yellow-green light (around 540 nm).

Experimental Protocols

This compound is a valuable tool for investigating cell morphology, viability, and intercellular communication through gap junctions. Its carbohydrazide (B1668358) (CH) moiety allows it to be covalently linked to surrounding biomolecules upon aldehyde fixation, ensuring the dye is retained for subsequent analysis, such as immunohistochemistry.[7]

Cell Loading via Microinjection

Microinjection is a precise method for introducing this compound into a single cell, making it ideal for studying dye transfer to adjacent cells through gap junctions.

Materials:

-

This compound CH (5-10% w/v in 150 mM LiCl or sterile water)

-

Glass micropipettes (tip diameter ~0.2 µm)

-

Micromanipulator and injection system

-

Fluorescence microscope

Protocol:

-

Culture cells to the desired confluency on glass-bottom dishes or coverslips.

-

Prepare the this compound solution and backfill a micropipette.

-

Mount the micropipette onto the micromanipulator.

-

Under microscopic guidance, carefully insert the micropipette into the cytoplasm of a target cell.

-

Apply a brief pulse of pressure to inject a small volume of the dye solution.

-

Withdraw the micropipette and immediately begin imaging the cell and its neighbors to observe dye transfer over time.[8][9]

Cell Loading via Electroporation

Electroporation allows for the simultaneous loading of a large number of cells.

Materials:

-

This compound CH solution (e.g., 5 mM in resuspension buffer)

-

Electroporation cuvettes

-

Electroporator device

-

Cell culture medium

Protocol:

-

Prepare a suspension of the cells to be loaded.

-

Mix the cell suspension with the this compound solution.

-

Transfer the mixture to an electroporation cuvette.

-

Apply an electrical pulse according to the electroporator manufacturer's instructions for the specific cell type.

-

Immediately after the pulse, transfer the cells to pre-warmed culture medium and allow them to recover.[10]

Scrape-Loading Dye Transfer Assay

This method is a simple and effective way to assess gap junctional intercellular communication in a confluent monolayer of cells.

Materials:

-

This compound CH solution (0.05-0.5 mg/mL in PBS)

-

Scalpel or razor blade

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Protocol:

-

Grow cells to confluency in a culture dish.

-

Rinse the cell monolayer with PBS.

-

Add the this compound solution to cover the cells.

-

Make several parallel scrapes across the monolayer with a scalpel or razor blade.

-

Incubate for 3-5 minutes to allow the dye to enter the damaged cells along the scrape line.[11]

-

Wash the cells thoroughly with PBS to remove excess extracellular dye.

-

Observe the culture under a fluorescence microscope. The extent of dye transfer from the scraped cells to their intact neighbors indicates the level of gap junctional communication.[11][12]

Experimental Workflow: Gap Junction Analysis via Scrape Loading

The following diagram outlines a typical workflow for assessing gap junctional intercellular communication using the scrape-loading technique.

References

- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. fluorophores.org [fluorophores.tugraz.at]

- 4. omlc.org [omlc.org]

- 5. PhotochemCAD | this compound CH [photochemcad.com]

- 6. Absorption [this compound CH] | AAT Bioquest [aatbio.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Lucifer Yellow: A Technical Guide to its History, Discovery, and Application as a Fluorescent Tracer

This guide provides an in-depth overview of Lucifer yellow, a foundational tool in cell biology. Developed for researchers, scientists, and drug development professionals, it details the dye's discovery, its key photophysical and chemical properties, and the experimental protocols that established it as a vital tracer for studying cellular morphology and intercellular communication.

History and Discovery

The fluorescent dye this compound was introduced to the scientific community in 1978 by its inventor, Walter W. Stewart of the National Institutes of Health.[1][2][3][4] Its development was driven by the need for a highly versatile intracellular tracer with a specific set of characteristics that were lacking in existing dyes like Procion yellow.[3] The primary requirements for this new tracer were intense fluorescence for easy visualization, high water solubility for use in microelectrodes, and the inability to pass through intact cell membranes, ensuring it remained within the injected cell or cellular compartment.[3]

Crucially, the dye was designed to be small enough to pass through gap junctions, the channels that connect adjacent cells, making it an ideal tool for studying cell-to-cell communication.[3][5] A key innovation in its design was the inclusion of a carbohydrazide (B1668358) (CH) group.[1] This functional group allows the dye to be covalently linked to surrounding biomolecules using aldehyde-based fixatives, such as paraformaldehyde, thereby immobilizing it for permanent histological analysis.[1][3][6] Chemically, this compound is a 4-aminonaphthalimide derivative, which imparts its signature intense yellow fluorescence.[5] Its introduction revolutionized the study of neuronal architecture and, most notably, provided a robust method for visualizing and quantifying gap junctional intercellular communication (GJIC).[2][3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - an angel rather than the devil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an angel rather than the devil. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Lucifer dyes--highly fluorescent dyes for biological tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Lucifer Yellow: A Comprehensive Technical Guide to Understanding Gap Junction Permeability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Lucifer yellow as a fluorescent dye for assessing gap junctional intercellular communication (GJIC). The document details the dye's properties, experimental protocols for its use, and its application in research and drug development.

Introduction to this compound and Gap Junctions

Gap junctions are specialized intercellular channels that directly connect the cytoplasm of adjacent cells, allowing for the passage of ions, second messengers, and small metabolites.[1][2] This process, known as gap junctional intercellular communication (GJIC), is crucial for maintaining tissue homeostasis, regulating cell growth and differentiation, and coordinating cellular activities in electrically excitable tissues.[3] The channels are formed by the docking of two hemichannels, or connexons, one from each of the opposing cells. Each connexon is an assembly of six protein subunits called connexins.

This compound CH is a highly fluorescent, water-soluble dye that has been a cornerstone in the study of GJIC since its introduction in 1978.[1] Due to its relatively low molecular weight and net negative charge, it readily passes through gap junction channels but does not easily permeate intact cell membranes, making it an ideal tracer for visualizing and quantifying cell-to-cell communication.[1] Its utility spans a wide range of applications, from fundamental research into the properties of different connexin channels to screening for compounds that modulate GJIC in the context of drug development and toxicology.[3][4]

Properties of this compound

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 6-Amino-2,3-dihydro-1,3-dioxo-2-hydrazinocarbonylamino-1H-benz[d,e]isoquinoline-5,8-disulfonic acid dilithium (B8592608) salt | [5] |

| Molecular Formula | C₁₃H₉Li₂N₅O₉S₂ | [5] |

| Molecular Weight | 457.25 g/mol | [5] |

| Excitation Maximum | ~428-430 nm | [6][7] |

| Emission Maximum | ~536-540 nm | [6][7] |

| Quantum Yield | 0.21 | [8] |

| Charge (at neutral pH) | -2 | [8] |

Experimental Protocols for Assessing Gap Junction Permeability

Several well-established methods utilize this compound to assess GJIC. The choice of technique depends on the specific research question, cell type, and required throughput.

Microinjection

Microinjection is a precise method for introducing this compound into a single cell and observing its subsequent transfer to neighboring, coupled cells. This technique is particularly useful for studying GJIC in real-time and in systems where single-cell resolution is critical.

Protocol:

-

Preparation of this compound Solution: Dissolve this compound CH (lithium or potassium salt) in an appropriate intracellular solution (e.g., 150 mM LiCl or KCl) to a final concentration of 2-5% (w/v).

-

Micropipette Preparation: Pull glass capillary micropipettes to a final tip diameter of approximately 0.2 µm. Backfill the micropipette with the this compound solution.

-

Cell Preparation: Culture cells to an appropriate confluency on glass-bottom dishes or coverslips to ensure cell-to-cell contact.

-

Microinjection Procedure:

-

Mount the cell culture dish on an inverted microscope equipped with fluorescence imaging capabilities.

-

Using a micromanipulator, carefully guide the micropipette to the surface of a target cell.

-

Gently penetrate the cell membrane with the micropipette tip.

-

Inject the this compound solution into the cell using brief, positive pressure pulses or by iontophoresis.

-

-

Image Acquisition: Immediately begin acquiring fluorescence images at regular intervals (e.g., every 30 seconds) to monitor the diffusion of the dye from the injected cell to its neighbors.

-

Quantification: The extent of GJIC can be quantified by counting the number of dye-coupled cells at a specific time point after injection.

Diagram of Microinjection Workflow:

Caption: Workflow for assessing GJIC using microinjection of this compound.

Scrape Loading/Dye Transfer

Scrape loading is a higher-throughput method for introducing this compound into a population of cells. A physical disruption of the cell monolayer allows the dye to enter cells along the "scrape," from which it can then transfer to adjacent, coupled cells.

Protocol:

-

Cell Preparation: Grow cells to a confluent monolayer in a petri dish or multi-well plate.

-

Preparation of Dye Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a buffered salt solution (e.g., PBS or HBSS). For a negative control to identify initially loaded cells, a high molecular weight, gap junction-impermeable dye like rhodamine-dextran (10,000 MW) can be included in the solution.

-

Scrape Loading Procedure:

-

Wash the cell monolayer three times with pre-warmed PBS.

-

Add the this compound solution to the cells.

-

Using a sharp object, such as a surgical scalpel blade or a needle, make one or more straight scrapes through the cell monolayer.

-

-

Incubation: Incubate the cells at 37°C for a short period (typically 3-5 minutes) to allow for dye transfer.

-

Washing and Fixation:

-

Gently wash the monolayer three times with PBS to remove extracellular dye.

-

Fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.

-

-

Imaging and Analysis:

-

Image the scrape line and surrounding cells using a fluorescence microscope.

-

Quantify the extent of dye transfer by measuring the distance the dye has traveled from the scrape line or by measuring the fluorescent area.

-

Diagram of Scrape Loading Workflow:

Caption: Workflow for the scrape loading/dye transfer assay.

Fluorescence Recovery After Photobleaching (Gap-FRAP)

Gap-FRAP is a non-invasive technique to quantify GJIC in living cells. In this method, all cells are pre-loaded with a membrane-permeant, gap junction-permeable dye. The fluorescence in a single cell is then photobleached, and the recovery of fluorescence due to the influx of dye from neighboring cells through gap junctions is monitored over time.[6][9]

Protocol:

-

Cell Loading: Incubate confluent cell cultures with a membrane-permeant ester form of a gap junction-permeable dye (e.g., 5- and 6-carboxyfluorescein (B556484) diacetate, CFDA). Once inside the cell, esterases cleave the ester groups, trapping the fluorescent dye.

-

Cell Preparation: Wash the cells to remove any extracellular dye and replace with fresh culture medium.

-

Image Acquisition Setup:

-

Place the culture dish on a laser scanning confocal microscope.

-

Acquire a pre-bleach image of a group of coupled cells.

-

-

Photobleaching:

-

Select a region of interest (ROI) that encompasses a single cell.

-

Use a high-intensity laser to photobleach the fluorescence within the ROI.

-

-

Post-Bleach Image Acquisition: Immediately after photobleaching, acquire a time-series of images at low laser intensity to monitor the recovery of fluorescence in the bleached cell.

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached cell and in a non-bleached control region over time.

-

The rate of fluorescence recovery is proportional to the GJIC. The mobile fraction of the dye can also be calculated.

-

Diagram of Gap-FRAP Workflow:

Caption: Workflow for the Gap-FRAP experiment.

This compound and Neurobiotin Double Labeling

This technique combines the real-time visualization of this compound with the detailed post-fixation morphological analysis provided by Neurobiotin. This compound is used to identify coupled cells live, and then Neurobiotin is included in the patch pipette to fill the cells for later high-resolution imaging.

Protocol:

-

Pipette Solution: Prepare a patch-clamp internal solution containing both this compound (e.g., 0.5%) and Neurobiotin (e.g., 3.5%).

-

Cell Targeting and Filling:

-

Using a patch-clamp setup, target a cell for recording.

-

Once in the whole-cell configuration, allow the dyes to diffuse from the pipette into the cell and any coupled neighbors for 10-15 minutes. The spread of this compound can be monitored in real-time.

-

-

Fixation: After the filling period, fix the tissue or cells in 4% PFA.

-

Permeabilization and Staining:

-

Permeabilize the fixed tissue with a detergent (e.g., Triton X-100).

-

Incubate with a fluorescently-conjugated streptavidin (e.g., Streptavidin-Cy3) to visualize the Neurobiotin.

-

-

Imaging: Image the preparation using a confocal microscope, using appropriate laser lines and filters to separately visualize the this compound and the fluorescently-labeled Neurobiotin.

Quantitative Data on Connexin Permeability

Different connexin isoforms form channels with distinct permeability characteristics. The table below summarizes some of the available quantitative data on the permeability of various connexin channels to this compound.

| Connexin (Cx) Isoform | Cell Type | Permeability to this compound | Single-Channel Permeance (x 10⁻¹² mm³/s) | Reference |

| Cx43 | BICR/M1Rk | High | 6.8 - 150 | [10] |

| Cx43 | HeLa | High | 2.1 - 80 | [10] |

| Cx46 | HeLa | Moderate | 1.3 - 34 | [10] |

| Cx36 | N2A, PC-12 | Permeable | Not reported, but has low unitary conductance (10-15 pS) | [11] |

| Cx40 | HeLa | Lower than Cx43 | ~5 times less permeable than Cx43 channels | [12] |

| Cx45 | HeLa | Low | Little to no coupling observed |

Application in Signaling Pathway and Drug Development

Tracing Second Messenger Pathways

Gap junctions are permeable to important second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3).[8] Due to its similar molecular size and charge, this compound is often used as a surrogate to study the potential for these signaling molecules to diffuse between cells.[11] For example, if an agonist applied to one cell elicits a response in a neighboring, non-stimulated cell, this compound dye transfer can be used to demonstrate that the cells are coupled by gap junctions, providing a potential pathway for the second messenger to travel.

Diagram of Second Messenger Diffusion via Gap Junctions:

Caption: this compound is used to model second messenger diffusion.

Drug Screening and Toxicology

The modulation of GJIC is an important consideration in drug development and toxicology. Aberrant intercellular communication has been implicated in various diseases, including cancer and cardiac arrhythmias. This compound-based assays, particularly the scrape loading technique, provide a robust and relatively high-throughput method for screening compounds that either inhibit or enhance GJIC.[3][4] For example, many tumor-promoting chemicals have been shown to inhibit the transfer of this compound between cells.[13] Therefore, these assays can be valuable tools in preclinical safety assessment and in the discovery of drugs that target gap junction channels.

Conclusion

This compound remains an indispensable tool for the study of gap junctional intercellular communication. Its favorable properties, coupled with a variety of well-established experimental protocols, allow researchers to qualitatively and quantitatively assess cell-to-cell communication in a wide range of biological contexts. From elucidating the fundamental properties of connexin channels to screening for potential therapeutics and toxicants, this compound continues to shed light on the critical role of gap junctions in health and disease.

References

- 1. This compound – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of integrative signaling through gap junctions in toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro inhibition of gap junctional intercellular communication by chemical carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional assessment of gap junctions in monolayer and three-dimensional cultures of human tendon cells using fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lens Connexin Channels Show Differential Permeability to Signaling Molecules [mdpi.com]

- 9. Using Fluorescence Recovery After Photobleaching to Study Gap Junctional Communication In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 10. Gap-Junctional Single-Channel Permeability for Fluorescent Tracers in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Properties of Channels Formed by the Neuronal Gap Junction Protein Connexin36 | Journal of Neuroscience [jneurosci.org]

- 12. Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Lucifer Yellow: An In-depth Technical Guide for Visualizing Neuronal Morphology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucifer yellow is a highly fluorescent, water-soluble dye that has been an invaluable tool in neuroscience for decades. Its ability to be introduced into single neurons and subsequently illuminate their intricate morphology has provided profound insights into the structure and connectivity of the nervous system. This technical guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols for utilizing this compound to visualize neuronal morphology.

Core Properties of this compound

This compound CH (carbohydrazide) is the most common form used for neuronal visualization. The carbohydrazide (B1668358) group allows the dye to be covalently linked to surrounding biomolecules upon aldehyde fixation, ensuring its retention within the cell for long-term analysis.[1] The key properties of this compound are summarized in the table below, providing researchers with the essential data for designing imaging experiments.

Quantitative Data Presentation

| Property | Value | References |

| Molecular Formula | C13H9Li2N4O9S2 | [1] |

| Molecular Weight | 457.3 g/mol (dilithium salt) | [2][3] |

| Excitation Maximum (λex) | ~428 - 430 nm | [2][4][5][6] |

| Emission Maximum (λem) | ~533 - 544 nm | [2][4][5][6] |

| Stokes Shift | ~105 - 116 nm | [4] |

| Quantum Yield (Φ) | 0.21 (in water) | [7][8] |

| Molar Extinction Coefficient (ε) | 24,200 cm⁻¹M⁻¹ at 279.8 nm | [7][8] |

| Fluorescence Lifetime (τ) | ~5.0 ns | [9] |

Experimental Protocols

The successful application of this compound for visualizing neuronal morphology hinges on the precise execution of experimental protocols. Below are detailed methodologies for the most common techniques.

Intracellular Injection via Microelectrodes

This classic technique involves injecting the dye directly into a neuron using a sharp glass microelectrode. It is particularly useful for labeling individual, physiologically characterized neurons in vivo or in vitro.

Methodology:

-

Electrode Preparation:

-

Pull sharp microelectrodes from borosilicate glass capillaries to a resistance of 5-15 MOhms.[10]

-

Backfill the electrode tip with a 1-5% solution of this compound CH (dilithium or dipotassium (B57713) salt) dissolved in an appropriate intracellular solution (e.g., 5 mM KCl).[6][11] To prevent clogging, it is critical to centrifuge and filter the dye solution.[11]

-

-

Cell Impalement:

-

Under visual guidance (e.g., using differential interference contrast microscopy), carefully impale the soma of the target neuron with the microelectrode.

-

-

Dye Injection:

-

Inject the dye into the neuron using either iontophoresis or pressure injection.

-

Iontophoresis: Apply negative current pulses (e.g., -4nA to -6nA at 1 Hz, 500 ms (B15284909) on, 250 ms off) to eject the negatively charged this compound into the cell.[10]

-

Pressure Injection: Apply brief, controlled pulses of positive pressure to the back of the pipette.

-

-

Diffusion and Visualization:

-

Allow the dye to diffuse throughout the neuron for at least 30 minutes.[10]

-

The filling process can be monitored in real-time using epifluorescence microscopy.

-

Dye Filling via Patch-Clamp Pipette

This method combines electrophysiological recording with morphological visualization, allowing for the direct correlation of a neuron's function with its structure.

Methodology:

-

Pipette Solution Preparation:

-

Whole-Cell Recording:

-

Establish a whole-cell patch-clamp configuration on the target neuron.

-

The dye will diffuse from the pipette into the cell during the recording.

-

-

Dye Diffusion:

-

Pipette Retraction:

-

After recording and dye filling, carefully and slowly retract the pipette to allow the cell membrane to reseal.

-

Iontophoresis in Fixed Tissue

This technique allows for the morphological analysis of neurons in post-mortem or fixed tissue, which is particularly valuable for studying human brain samples.[15][16]

Methodology:

-

Tissue Preparation:

-

Electrode Preparation:

-

Prepare sharp microelectrodes and backfill with a 1.5% this compound solution as described for intracellular injection.[11]

-

-

Cell Targeting and Injection:

Advanced Applications and Workflows

This compound's utility extends beyond simple morphological visualization. It can be combined with other powerful techniques to provide a more comprehensive understanding of neuronal identity and connectivity.

Combining this compound with Immunohistochemistry

This workflow allows for the colocalization of specific proteins within a morphologically identified neuron.

Workflow Diagram:

Photoconversion for Electron Microscopy

This compound can be converted into an electron-dense precipitate, allowing for the ultrastructural analysis of a labeled neuron using electron microscopy.[18]

Workflow Diagram:

Logical Relationships and Considerations

The choice of technique and the specific parameters will depend on the experimental goals and the preparation being used.

Logical Relationship Diagram:

Conclusion

This compound remains a cornerstone technique in neuroscience for the detailed visualization of neuronal morphology. Its versatility, compatibility with other methods, and the wealth of established protocols make it an indispensable tool for researchers investigating the intricate architecture of the nervous system. By understanding the core properties of the dye and meticulously following the appropriate experimental procedures, scientists can continue to unravel the structural basis of neural function and dysfunction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. This compound – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. omlc.org [omlc.org]

- 8. PhotochemCAD | this compound CH [photochemcad.com]

- 9. researchgate.net [researchgate.net]

- 10. Marder Lab Website - Dye Fills [sites.google.com]

- 11. Visualizing Astrocyte Morphology Using this compound Iontophoresis [jove.com]

- 12. Combining patch-clamping of cells in brain slices with immunocytochemical labelling to define cell type and developmental stage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Intracellular injection of this compound into cortical neurons in lightly fixed sections and its application to human autopsy material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intracellular this compound injection in fixed brain slices combined with retrograde tracing, light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] INTRACELLULAR this compound INJECTION IN FIXED BRAIN SLICES COMBINED WITH RETROGRADE TRACING, LIGHT AND ELECTRON MICROSCOPY | Semantic Scholar [semanticscholar.org]

- 18. Confocal laser scanning microscopic photoconversion: a new method to stabilize fluorescently labeled cellular elements for electron microscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

Lucifer Yellow as a Tool for Studying Cell Lineage: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cell lineage tracing, a fundamental technique in developmental biology and stem cell research, delineates the progeny of a single cell, providing a developmental history of tissues and organs.[1][2] Among the array of tools available for this purpose, the fluorescent dye Lucifer yellow (LY) has proven to be a versatile and enduring tracer since its introduction in 1978.[3] This hydrophilic, low-molecular-weight dye is particularly valuable for its ability to be microinjected into individual cells, allowing for high-resolution mapping of cellular morphology and, crucially, for the assessment of intercellular communication through gap junctions.[3][4][5] Its utility extends from tracking cell fate in developing embryos to assessing the integrity of cellular barriers in in vitro models.[6][7]

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound as a tool for studying cell lineage and intercellular communication. It is designed to equip researchers with the necessary knowledge to effectively incorporate this technique into their experimental workflows.

Core Principles of this compound as a Lineage Tracer

This compound CH is a 4-aminonaphthalimide dye that is highly fluorescent and water-soluble.[5][8] Its utility as a lineage tracer is predicated on several key properties:

-

Cell Impermeability: Under normal physiological conditions, the plasma membrane is impermeable to this compound, ensuring that the dye remains within the injected cell and its direct descendants.[3][9]

-

Gap Junction Permeability: With a molecular weight of approximately 457 Daltons, this compound can readily pass through gap junction channels, which typically have a molecular weight cutoff of around 1,000 Daltons.[10][11][12] This property, known as "dye-coupling," is invaluable for identifying functionally coupled cell populations and understanding their coordinated behavior.[3][4][5]

-

High Quantum Yield: The dye is intensely fluorescent, allowing for visualization at low, non-toxic concentrations.[3][5]

-

Fixability: The hydrazide component of this compound CH allows it to be chemically fixed in place with aldehyde-based fixatives like paraformaldehyde, enabling subsequent immunocytochemistry and detailed anatomical analysis.[8][13]

However, it is important to note some limitations. The dye is diluted with each cell division, which can make it less effective for tracing highly proliferative cells over long periods.[1] Additionally, while generally cell-impermeant, some uptake can occur through specific channels like pannexins or P2X7 receptors, or via endocytosis, which should be considered during data interpretation.[3][14]

Data Presentation: Properties and Quantitative Parameters

Quantitative data relevant to the use of this compound is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Properties of this compound CH

| Property | Value | Reference(s) |

| Molecular Weight | ~457.25 g/mol | [10] |

| Form | Lithium Salt | [8] |

| Solubility (in water) | ~8% | [8] |

| Excitation Wavelength (Max) | ~428 nm | |

| Emission Wavelength (Max) | ~535 nm | [15][16] |

| Stokes Shift | ~108 nm | [7] |

| Molar Extinction Coefficient (at 488 nm) | ~700 cm⁻¹M⁻¹ | [8] |

Table 2: Typical Experimental Concentrations and Parameters

| Application | Parameter | Typical Value/Range | Reference(s) |

| Microinjection | Dye Concentration in Pipette | 5% in 150 mM LiCl | [11] |

| Permeability Assays | Apical Dye Concentration | 100 µg/mL or 100 µM | [15][17] |

| Electroporation | Dye Concentration in Buffer | 5 mM | [13] |

| Scrape Loading | Dye Concentration in Solution | 0.5 mg/mL | [18] |

| Permeability Assays | Incubation Time | 1 - 2 hours | [15][16][17] |

| Permeability Assays | Shaker Speed | 70 - 90 rpm | [17] |

Experimental Protocols

Detailed methodologies for key applications of this compound in cell lineage and communication studies are provided below.

Protocol 1: Single-Cell Microinjection for Dye Coupling Analysis

This protocol is adapted for studying gap junctional intercellular communication (GJIC) in a cultured cell monolayer.[11][12]

Materials:

-

This compound CH (e.g., Sigma #L0144)

-

Lithium Chloride (LiCl), 150 mM sterile solution

-

Cultured cells on a 35 mm petri dish

-

Borosilicate glass capillaries

-

Microinjection setup (inverted fluorescence microscope, micromanipulator, current generator)[12][19]

-

Microelectrode puller

Methodology:

-

Cell Preparation: Culture the cells to be tested to an appropriate confluency (e.g., 70-80%) on a glass-bottom petri dish suitable for microscopy.

-

Micropipette Preparation:

-

Pull borosilicate glass capillaries using a micropipette puller to create fine-tipped microelectrodes.

-

Prepare a 5% (w/v) solution of this compound in 150 mM LiCl.

-

Backfill the micropipette with the this compound solution using a microloader pipette tip.[11]

-

-

Microinjection Setup:

-

Place the petri dish with cells onto the stage of the inverted microscope.

-

Mount the backfilled micropipette onto the micromanipulator holder.

-

Submerge the micropipette tip into the cell culture medium.

-

-

Cell Injection:

-

Using the micromanipulator, carefully lower the micropipette tip until it is just above the target cell.[11]

-

Gently advance the tip to puncture the cell membrane. A successful impalement is often indicated by a small, transient change in the membrane potential if recording simultaneously.

-

Apply small, hyperpolarizing current pulses through the current generator to eject the negatively charged this compound into the cytoplasm.[12] The amount of dye can be controlled by the duration and amplitude of the pulses.

-

-

Image Acquisition and Analysis:

-

Immediately begin acquiring fluorescence images at set time intervals using the appropriate filter set (e.g., 485 nm excitation, 535 nm emission).[16]

-

Observe the spread of the dye from the injected cell to its neighbors. The number of fluorescent neighboring cells is a direct measure of the extent of dye coupling.[11]

-

Quantify the results by counting the number of coupled cells at a specific time point post-injection.

-

Protocol 2: Paracellular Permeability Assay

This protocol is used to assess the integrity of a cellular monolayer, such as an in vitro model of the blood-brain barrier, by measuring the passage of this compound.[15][16][17]

Materials:

-

Cell culture inserts (e.g., Millicell®, Falcon®) in a multi-well plate

-

This compound CH solution (100 µg/mL) in transport buffer

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺, Mg²⁺, and 10 mM HEPES, pH 7.4)[17]

-

Fluorescence plate reader

Methodology:

-

Monolayer Culture: Seed cells onto the microporous membrane of the culture inserts and grow until a confluent monolayer is formed. Barrier formation can be monitored by measuring Trans-Epithelial Electrical Resistance (TEER).[7]

-

Assay Preparation:

-

Aspirate the culture medium from both the apical (insert) and basolateral (well) compartments.

-

Gently wash the monolayer with pre-warmed transport buffer.[15]

-

-

Assay Procedure:

-

Quantification:

-

After incubation, carefully collect a sample (e.g., 100 µL) from the basolateral compartment.[15]

-

Transfer the sample to a 96-well fluorescence plate.

-

Prepare a standard curve using serial dilutions of the initial this compound solution.[15][17]

-

Measure the fluorescence in the samples and standards using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).[15][17]

-

-

Data Analysis:

-

Use the standard curve to calculate the concentration of this compound that has passed through the monolayer.

-

The apparent permeability coefficient (Papp) can be calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts.

References

- 1. The Theory and Practice of Lineage Tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pediaa.com [pediaa.com]

- 3. This compound – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lucifer dyes--highly fluorescent dyes for biological tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: Fate Mapping and Cell Lineages [jove.com]

- 7. This compound - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]

- 8. Polar Tracers—Section 14.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Single-cell Microinjection for Cell Communication Analysis [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. Uptake of this compound CH into plant-cell protoplasts: a quantitative assessment of fluid-phase endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. scientificlabs.co.uk [scientificlabs.co.uk]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. m.youtube.com [m.youtube.com]

Solubility of Lucifer Yellow in Different Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Lucifer Yellow in various aqueous buffers commonly used in biological research. It includes quantitative solubility data, detailed experimental protocols for solubility determination and key applications, and visual representations of experimental workflows.

Introduction to this compound

This compound CH is a highly fluorescent, water-soluble naphthalimide dye widely used as a biological tracer. Its applications include investigating neuronal morphology, assessing cell-cell communication through gap junctions, and determining the permeability of biological barriers such as the blood-brain barrier. This compound is typically available as a dilithium (B8592608) or dipotassium (B57713) salt, with the dilithium salt generally exhibiting higher solubility in aqueous solutions. The choice of buffer and the salt form of the dye can significantly impact its solubility and performance in various experimental settings.

Quantitative Solubility Data

The solubility of this compound is dependent on the specific salt form, the composition and pH of the buffer, temperature, and the use of physical methods such as sonication or heating to aid dissolution. Below is a summary of reported solubility data in common biological buffers.

| Salt Form | Buffer/Solvent | Reported Solubility | Conditions |

| This compound CH, Dilithium Salt | Water | ~1 mg/mL[1] | - |

| 20 mg/mL (43.74 mM)[2] | Sonication is recommended.[2] | ||

| Phosphate-Buffered Saline (PBS) | 10 mg/mL (21.87 mM) | With sonication. | |

| 0.33 M Lithium Citrate | 5% (w/v) | - | |

| This compound CH, Dipotassium Salt | Water | 1 mg/mL[3] | Clear, yellow-orange solution.[3] |

| 5 mg/mL (9.59 mM)[4] | Ultrasonic and warming and heat to 60°C.[4] | ||